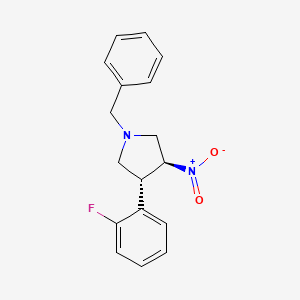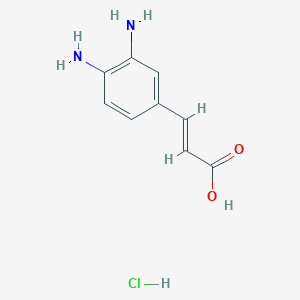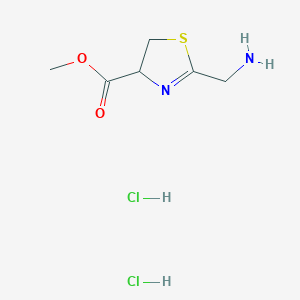
2-(propan-2-yl)thiane-3,5-dione
描述
2-(Propan-2-yl)thiane-3,5-dione, also known as propanethial-S-oxide, is a volatile organic compound that is found in onion and garlic. It is a sulfur-containing compound with a molecular formula of C3H6S2O and is classified as a thioketone. Propanethial-S-oxide is a colorless liquid with a strong odor and is highly flammable. It is used in the food and pharmaceutical industries as a flavoring agent and as a preservative.
科学研究应用
Propanethial-S-oxide has been studied extensively in scientific research. It has been used to study the mechanisms of sulfur-containing compounds, as well as to investigate the effects of volatile organic compounds on the environment. It has also been used to study the effects of volatile organic compounds on human health, and to assess the potential toxicity of certain compounds.
作用机制
Propanethial-S-oxide is a volatile organic compound that is released into the atmosphere when onion and garlic are chopped. When inhaled, it reacts with the moisture in the air and forms sulfuric acid. This acid then reacts with the proteins in the respiratory system, causing irritation and inflammation of the airways.
Biochemical and Physiological Effects
Propanethial-S-oxide has been shown to cause irritation and inflammation of the airways when inhaled. It has also been shown to cause a decrease in the production of mucus in the respiratory system, which can lead to difficulty breathing. In addition, 2-(propan-2-yl)thiane-3,5-dione-S-oxide has been linked to an increase in the production of certain inflammatory mediators, such as histamine and leukotrienes, which can cause further irritation and inflammation of the airways.
实验室实验的优点和局限性
Propanethial-S-oxide has several advantages for use in laboratory experiments. It is a volatile compound, which makes it easy to measure and quantify. It is also a relatively stable compound, which makes it suitable for long-term experiments. However, 2-(propan-2-yl)thiane-3,5-dione-S-oxide can be highly flammable, so it must be handled with care in the laboratory.
未来方向
Propanethial-S-oxide has potential applications in the food and pharmaceutical industries. It could be used as a preservative or flavoring agent, and could also be used to study the effects of volatile organic compounds on the environment and human health. Additionally, further research could be conducted to investigate the potential toxicity of 2-(propan-2-yl)thiane-3,5-dione-S-oxide and other sulfur-containing compounds. Finally, further research could be conducted to develop methods to reduce the flammability of 2-(propan-2-yl)thiane-3,5-dione-S-oxide in laboratory experiments.
属性
IUPAC Name |
2-propan-2-ylthiane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFZGMEBTVZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-YL)thiane-3,5-dione | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)